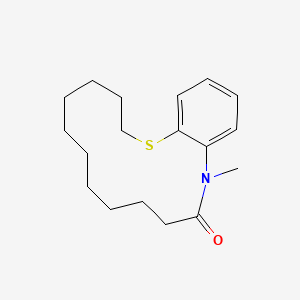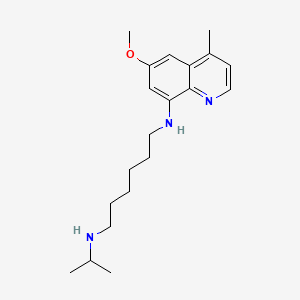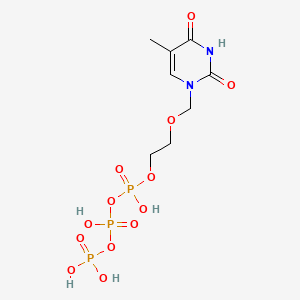
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triphosphoric acid moiety and a pyrimidine derivative. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester typically involves multiple steps. The process begins with the preparation of the pyrimidine derivative, which is then reacted with triphosphoric acid under controlled conditions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving high yields and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester derivatives or amides.
Aplicaciones Científicas De Investigación
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triphosphoric acid moiety plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Triphosphoric acid, P-(2-((5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
Uniqueness
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is unique due to the presence of both the triphosphoric acid and the 3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
82617-27-4 |
|---|---|
Fórmula molecular |
C8H15N2O13P3 |
Peso molecular |
440.13 g/mol |
Nombre IUPAC |
[hydroxy-[2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N2O13P3/c1-6-4-10(8(12)9-7(6)11)5-20-2-3-21-25(16,17)23-26(18,19)22-24(13,14)15/h4H,2-3,5H2,1H3,(H,16,17)(H,18,19)(H,9,11,12)(H2,13,14,15) |
Clave InChI |
SSKIELHFEOVTHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


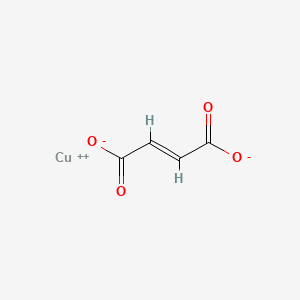
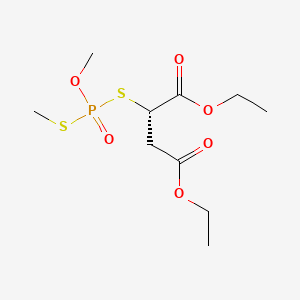
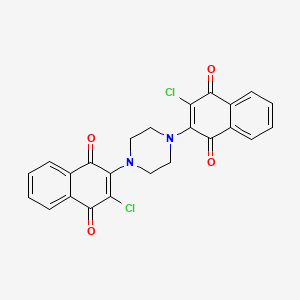

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)



